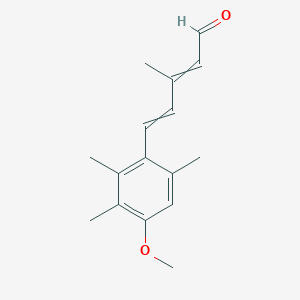

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

説明

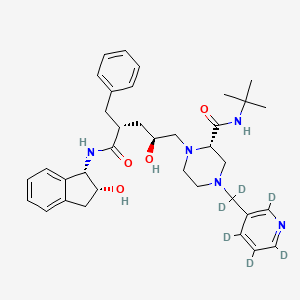

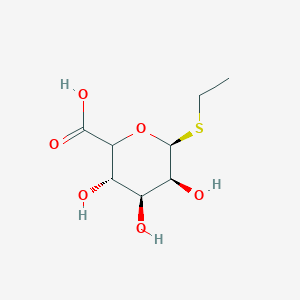

“5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal” is a chemical compound with the CAS Number: 419534-29-5 . It has a molecular weight of 244.33 . The IUPAC name for this compound is (2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ . Unfortunately, the specific 3D structure is not available in the search results.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用

Synthesis and Characterization of Curcuminoids Derivatives : A study involved the synthesis of unsymmetrical mono-carbonyl curcuminoids, including compounds related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal. These compounds were characterized using various spectroscopic techniques, and their quantum chemical insights, nonlinear optical properties, and molecular stability were analyzed (Khalid et al., 2020).

Key Intermediates in Synthesis of Strobilurin B : Another research highlighted the preparation of a compound similar to the one as a key intermediate in the synthesis of Strobilurin B, which is an important fungicide (Popovsky et al., 2012).

Synthesis and Application in Polyenals : The synthesis of halogeno polyenals, including compounds structurally related to this compound, was reported. These compounds serve as precursors for various conjugated polyenals, demonstrating their utility in synthetic organic chemistry (Soullez et al., 1997).

Regio-Controlled Synthesis of Substituted Phenols : Research has been conducted on the condensation of compounds like this compound with β-dicarbonyl compounds to produce substituted phenols, demonstrating its application in the synthesis of complex organic molecules (Chan & Brownbridge, 1981).

Synthesis of Fluorinated Retinoic Acids and Analogues : A study explored the synthesis of fluorinated retinoic acids and their analogues using a similar compound. These analogues showed potential in causing regression of chemically induced skin papillomas in mice, highlighting their biomedical applications (Lovey & Pawson, 1981).

Anti-Inflammatory Components from Antrodia Camphorata : Research identified new benzenoids with anti-inflammatory properties from Antrodia Camphorata, including compounds structurally related to this compound. These compounds were found to inhibit nitric oxide production in a dose-dependent manner (Chen et al., 2013).

特性

IUPAC Name |

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNAPUXYLZDDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

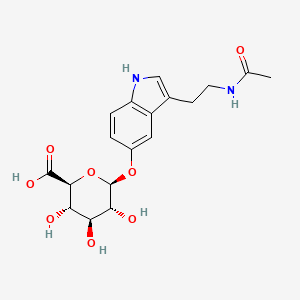

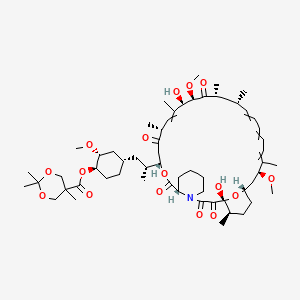

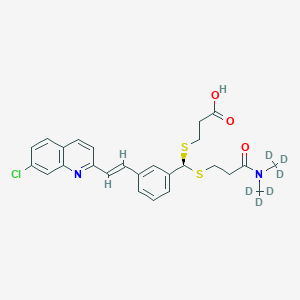

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)

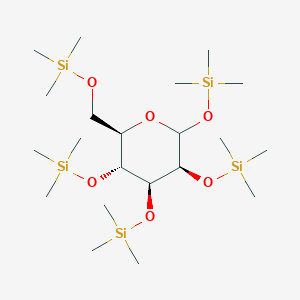

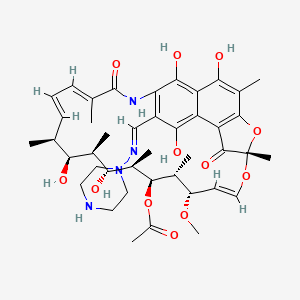

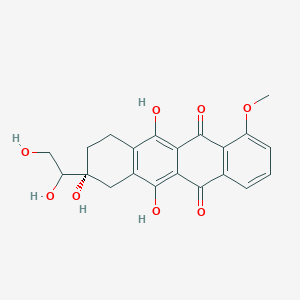

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

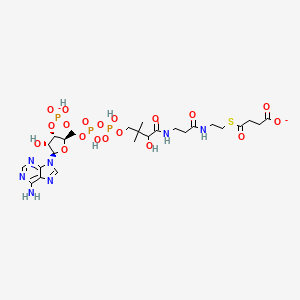

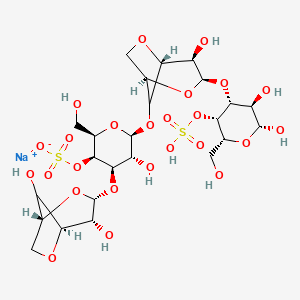

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)